molecular formula C4H5ClN2O2S B127523 4-Aminoisothiazole-3-carboxylic acid hydrochloride CAS No. 72632-94-1

4-Aminoisothiazole-3-carboxylic acid hydrochloride

Cat. No. B127523
CAS RN: 72632-94-1
M. Wt: 180.61 g/mol
InChI Key: RYWYISDHVBVRFR-UHFFFAOYSA-N
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Description

4-Aminoisothiazole-3-carboxylic acid hydrochloride is a derivative of isothiazole, a heterocyclic compound containing both nitrogen and sulfur within a five-membered ring. This compound is of interest due to its potential in synthesizing biologically active molecules, particularly those with psychotropic and cytostatic activities .

Synthesis Analysis

The synthesis of isothiazole derivatives, such as 4-hydroxyisothiazoles, can be achieved through the reaction of α-amino ketones with thionyl chloride or sulfur monochloride. This method represents a novel approach to cyclization, forming the isothiazole ring. The use of polar solvents like dimethylformamide (DMF) is preferred for this reaction, as nonpolar solvents like benzene are less effective unless a small amount of DMF is added .

In a related synthesis, 3-methyl-5-aminoisothiazolo-4-carboxylic acid reacts with chlorides of chloroacetic and chloropropionic acids to yield chloroacetyl- and chloropropionylisothiazolo-4-carboxylic acids. These intermediates can further react with amines to produce aminoacetyl and aminopropionyl derivatives. Additionally, iodoacetyloaminoisothiazolo-4-carboxylic acid can be converted into other derivatives through reactions with ammonia, isocyanates, and isothiocyanates .

Molecular Structure Analysis

The molecular structure of 4-aminoisothiazole-3-carboxylic acid hydrochloride is characterized by the presence of an isothiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The specific position of the amino group and the carboxylic acid moiety on the ring is crucial for the compound's reactivity and potential biological activity .

Chemical Reactions Analysis

Isothiazole derivatives can undergo various chemical reactions, leading to the formation of different functional groups. For instance, the reaction with chlorides of chloroacetic and chloropropionic acids leads to the formation of chloroacetyl and chloropropionyl groups, respectively. These groups can then react with amines to form new amide bonds, expanding the chemical diversity of the isothiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoisothiazole-3-carboxylic acid hydrochloride are influenced by the functional groups attached to the isothiazole ring. The presence of the amino group and the carboxylic acid moiety contributes to the compound's solubility, reactivity, and potential interaction with biological targets. The polar nature of these groups may also affect the compound's solubility in various solvents, which is important for its synthesis and application in further chemical reactions .

Scientific Research Applications

Synthesis and Characterization

4-Aminoisothiazole-3-carboxylic acid hydrochloride is an important compound in the field of synthetic chemistry. It has been used in the synthesis of various biologically active compounds, such as triazole-based scaffolds, which are crucial in the development of peptidomimetics and other therapeutic agents (Ferrini et al., 2015). Additionally, it has been involved in the synthesis of 3-amino-1,2,4-triazoles, offering a pathway for creating diverse compounds with potential applications in drug discovery (Yu, Ostresh, & Houghten, 2003).

Materials Science and Polymer Chemistry

In materials science, derivatives of 4-aminoisothiazole have been used in the preparation of thermotropic polyesters, indicating their relevance in developing new polymeric materials with unique properties (Kricheldorf & Thomsen, 1992).

Corrosion Inhibition

Research has explored the use of 4-aminoisothiazole derivatives as corrosion inhibitors, particularly in protecting metals in acidic environments. This application is critical in industrial processes where corrosion can lead to significant material and financial losses (Bentiss et al., 2009).

Potential Biological Activity

Studies have been conducted on the synthesis and biological activity of isothiazole derivatives, including those based on 4-aminoisothiazole-3-carboxylic acid hydrochloride. These compounds have been examined for their impact on the circulatory system, showing the breadth of biological research associated with this chemical (Burak & Machoń, 1992).

Drug Design and Bioisosterism

In the field of medicinal chemistry, 4-aminoisothiazole derivatives have been employed in the design of novel drugs. They have been used in bioisosteric modulation and scaffold hopping approaches, indicating their versatility in mimicking or replacing key functional groups in pharmacologically active molecules (Pippione et al., 2015).

Future Directions

The future directions of 4-Aminoisothiazole-3-carboxylic acid hydrochloride are not detailed in the available resources. Given its use in pharmaceutical testing , it may have potential applications in drug development and other areas of biomedical research.

properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.ClH/c5-2-1-9-6-3(2)4(7)8;/h1H,5H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWYISDHVBVRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424943
Record name 4-Aminoisothiazole-3-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisothiazole-3-carboxylic acid hydrochloride

CAS RN

72632-94-1
Record name 4-Aminoisothiazole-3-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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